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Compound of Interest

Compound Name: 3-Hydroxybenzophenone

Cat. No.: B044150 Get Quote

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Hydroxybenzophenone

This guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) data

for 3-Hydroxybenzophenone (C₁₃H₁₀O₂), a compound of interest in various chemical and

pharmaceutical research fields. It is intended for researchers, scientists, and drug development

professionals, offering a comprehensive look at the molecule's structural features through

spectroscopic interpretation. The document includes detailed experimental protocols and visual

diagrams to elucidate analytical workflows and molecular fragmentation pathways.

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-Hydroxybenzophenone is characterized by absorptions

corresponding to its hydroxyl group, carbonyl group, and aromatic rings.

Data Presentation: Characteristic IR Absorptions

The principal vibrational modes for 3-Hydroxybenzophenone are summarized below. These

wavenumbers are based on typical ranges for the respective functional groups.[1][2]
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Functional Group Bond
Characteristic
Absorption (cm⁻¹)

Description

Phenol O–H stretch 3500–3200 (broad)

The broadness

indicates hydrogen

bonding between

molecules.

Aromatic C-H C–H stretch 3100–3000

Stretching vibrations

of the C-H bonds on

the two aromatic

rings.

Ketone C=O stretch ~1715-1665

The strong absorption

is characteristic of the

conjugated carbonyl

group (benzophenone

moiety).[3]

Aromatic Rings C=C stretch 1600–1400

A series of peaks

corresponding to the

in-ring carbon-carbon

double bond

stretching.

Phenol C–O stretch 1320–1000

Stretching vibration of

the carbon-oxygen

single bond of the

phenol group.

Aromatic C-H C–H bend 900–675

Out-of-plane ("oop")

bending of C-H bonds,

which can help

determine the

substitution pattern of

the aromatic rings.

Interpretation: The IR spectrum of 3-Hydroxybenzophenone is dominated by a strong, broad

absorption band in the 3500-3200 cm⁻¹ region, which is indicative of the O-H stretching of the
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phenolic hydroxyl group. A very strong and sharp peak is expected around 1665 cm⁻¹,

corresponding to the C=O stretch of the diaryl ketone. The conjugation with the aromatic rings

slightly lowers this frequency compared to a simple aliphatic ketone. Multiple sharp peaks

between 1600 cm⁻¹ and 1400 cm⁻¹ confirm the presence of aromatic C=C bonds.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural

elucidation through fragmentation analysis. For 3-Hydroxybenzophenone (Molecular Weight:

198.22 g/mol ), Electron Ionization (EI) is a common technique used.[4]

Data Presentation: Key Mass Fragments

The mass spectrum of 3-Hydroxybenzophenone shows a distinct fragmentation pattern. The

key ions observed are listed below.

m/z Proposed Ion Structure Description

198 [C₁₃H₁₀O₂]⁺• Molecular Ion (M⁺•)

121 [C₇H₅O₂]⁺

Fragment from cleavage of the

bond between the carbonyl

and the unsubstituted phenyl

ring, loss of a C₆H₅• radical.

105 [C₇H₅O]⁺

Fragment from cleavage of the

bond between the carbonyl

and the hydroxyphenyl ring,

loss of a C₆H₅O• radical.

Interpretation: Under electron ionization, 3-Hydroxybenzophenone forms a molecular ion

(M⁺•) at m/z 198. This ion is energetically unstable and undergoes fragmentation.[5] The

primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the

carbonyl group.[6]

Formation of m/z 121: Cleavage of the bond between the carbonyl carbon and the

unsubstituted phenyl ring results in the loss of a phenyl radical (•C₆H₅), yielding the stable
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hydroxyphenylacylium cation at m/z 121.[6]

Formation of m/z 105: Alternatively, cleavage of the bond between the carbonyl carbon and

the 3-hydroxyphenyl ring leads to the loss of a hydroxyphenyl radical (•C₆H₅O), forming the

benzoyl cation at m/z 105.[6] This benzoyl cation is a very common and stable fragment in

the mass spectra of benzophenone derivatives.

The relative abundance of these fragments provides a characteristic fingerprint for the

molecule.

Visualization: Fragmentation Pathway

The fragmentation of the protonated molecular ion of 3-Hydroxybenzophenone is illustrated

below.

3-Hydroxybenzophenone Ion
(m/z 198)

- C₆H₅• - C₆H₅O•

Hydroxyphenylacylium Cation
(m/z 121)

Benzoyl Cation
(m/z 105)

Fragmentation of 3-Hydroxybenzophenone in MS.

Click to download full resolution via product page

Caption: Fragmentation of 3-Hydroxybenzophenone in MS.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol 1: Acquiring an FT-IR Spectrum of a Solid Sample
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This protocol describes the thin solid film method, which is suitable for non-volatile solids like 3-
Hydroxybenzophenone.[7]

Sample Preparation:

Place approximately 10-20 mg of solid 3-Hydroxybenzophenone into a small test tube or

vial.

Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or

methylene chloride) and gently agitate to dissolve the solid completely.[7]

Film Casting:

Obtain a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl) from a desiccator.

Using a pipette, place one or two drops of the prepared solution onto the surface of the

salt plate.

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid

compound should remain on the plate.[7]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment first.

Run the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

Post-Analysis:

If the peaks are too intense (saturated), clean the plate and prepare a new film using a

more dilute solution. If peaks are too weak, add another drop of the solution to the existing

film and re-dry.[7]
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Clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone) and return it to

the desiccator.

Protocol 2: Acquiring an Electron Ionization (EI) Mass Spectrum

This protocol outlines the general procedure for obtaining a mass spectrum using a GC-MS

system or a direct insertion probe.

Sample Introduction:

Prepare a dilute solution of 3-Hydroxybenzophenone in a volatile solvent (e.g., methanol

or dichloromethane).

For GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph,

which will separate the compound and introduce it into the mass spectrometer's ion

source.

For Direct Probe: Place a small amount of the solid sample into a capillary tube, insert it

into the probe, and introduce the probe directly into the ion source vacuum.[8]

Ionization:

The sample is volatilized by heating.[9]

In the ion source, the gaseous molecules are bombarded by a beam of high-energy

electrons (typically 70 eV).[8][10] This causes an electron to be ejected from the molecule,

forming a positively charged radical cation (the molecular ion).

Mass Analysis:

The newly formed ions (both molecular and fragment ions) are accelerated by an electric

field.

They then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer)

which separates the ions based on their mass-to-charge (m/z) ratio.[11]

Detection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b044150?utm_src=pdf-body
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://www.chromatographyonline.com/view/understanding-electron-ionization-processes-gc-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An electron multiplier or similar detector records the abundance of ions at each m/z value.

The instrument's software plots the relative ion abundance versus m/z to generate the

mass spectrum.

Analytical Workflow
The logical progression from sample to final interpretation is a critical aspect of spectroscopic

analysis.

Visualization: Spectroscopic Analysis Workflow

Sample:
3-Hydroxybenzophenone

IR Sample Prep
(Thin Film/KBr Pellet)

MS Sample Prep
(Dilute Solution)

FT-IR Data Acquisition
MS Data Acquisition

(EI, 70 eV)

IR Spectrum
(Wavenumber vs. Absorbance)

Mass Spectrum
(m/z vs. Abundance)

IR Interpretation
(Functional Groups)

MS Interpretation
(Mol. Weight & Fragmentation)

Structural Confirmation

General workflow for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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